![molecular formula C16H18O2S B14657186 Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- CAS No. 38509-16-9](/img/structure/B14657186.png)
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- typically involves the reaction of 2,2-dimethoxy-1-phenylethanol with a thiol compound in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- can undergo oxidation reactions, where the thioether group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can convert the thioether group back to a thiol.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration, sulfonation, and halogenation can occur under appropriate conditions using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The thioether group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2-dimethoxy-: This compound has two methoxy groups attached to the benzene ring and lacks the thioether group.
Benzene, (2,2-dimethoxyethyl)-: Similar to Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- but without the phenylethyl moiety.
Phenylacetaldehyde dimethyl acetal: Contains a phenyl group and a dimethyl acetal group but lacks the thioether linkage.
Uniqueness: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is unique due to the presence of the thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the thioether group.
Eigenschaften
CAS-Nummer |
38509-16-9 |
|---|---|
Molekularformel |
C16H18O2S |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(2,2-dimethoxy-1-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-17-16(18-2)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI-Schlüssel |
FHAXICXAUVCYQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C1=CC=CC=C1)SC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


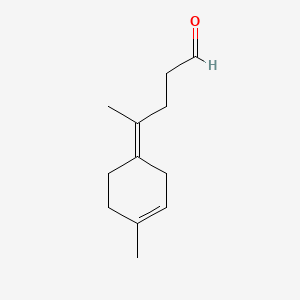

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
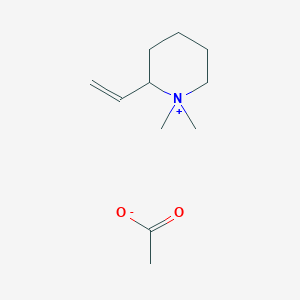

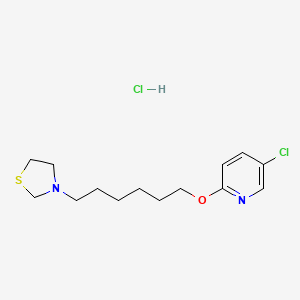
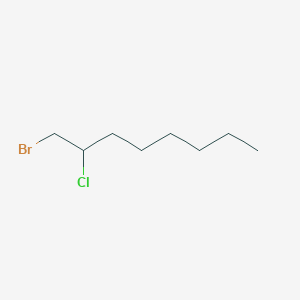
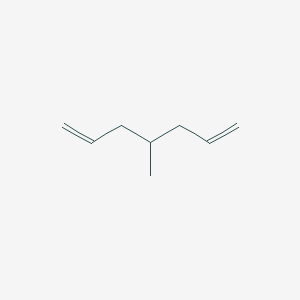
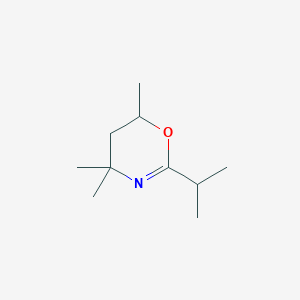
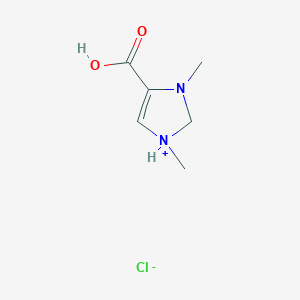


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

